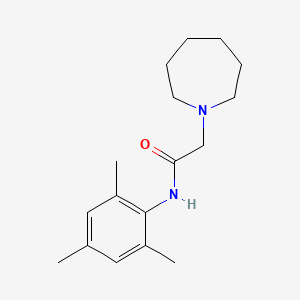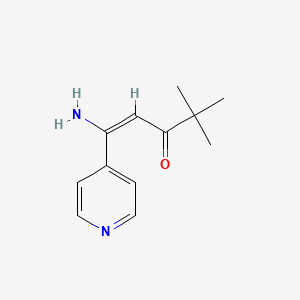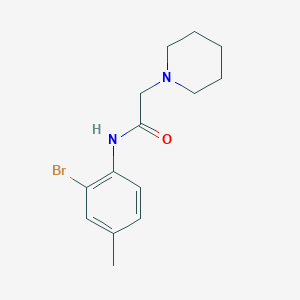
2-(1-azepanyl)-N-mesitylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-azepanyl)-N-mesitylacetamide is a chemical compound that has recently gained attention in the field of scientific research due to its potential in various applications. This compound is also known as Aza-MAA and is a derivative of N-mesitylacetamide. It has a unique structure that makes it a promising candidate for various scientific studies.
Wissenschaftliche Forschungsanwendungen
2-(1-azepanyl)-N-mesitylacetamide has several potential applications in scientific research. One of the main areas of interest is its use as a ligand for metal complexes. It has been shown to form stable complexes with various transition metals such as copper, nickel, and palladium. These complexes have potential applications in catalysis and other chemical reactions.
Another area of interest is the use of this compound as a building block for the synthesis of other compounds. Its unique structure makes it a useful starting material for the synthesis of various heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-(1-azepanyl)-N-mesitylacetamide is not well understood. However, it is believed to interact with various biological molecules such as proteins and enzymes. It has also been shown to have potential as a DNA intercalator.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potential as an anti-cancer agent. It has also been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1-azepanyl)-N-mesitylacetamide is its unique structure, which makes it a useful starting material for the synthesis of various compounds. It also has potential applications in catalysis and other chemical reactions.
However, one of the limitations of this compound is its limited solubility in water. This can make it difficult to work with in certain experiments. It also has a relatively high cost, which can limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for the study of 2-(1-azepanyl)-N-mesitylacetamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its mechanism of action and its effectiveness against various types of cancer.
Another area of interest is its potential as a ligand for metal complexes. Further studies are needed to determine the stability and reactivity of these complexes.
Finally, there is potential for the synthesis of new compounds using this compound as a starting material. Further studies are needed to determine the feasibility and potential applications of these compounds.
Conclusion:
This compound is a promising compound that has potential in various scientific research applications. Its unique structure makes it a useful starting material for the synthesis of various compounds. It also has potential applications in catalysis and other chemical reactions. Further studies are needed to determine its mechanism of action and its effectiveness in various applications.
Synthesemethoden
The synthesis of 2-(1-azepanyl)-N-mesitylacetamide involves the reaction of N-mesitylacetamide with 1-bromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of around 100°C. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13-10-14(2)17(15(3)11-13)18-16(20)12-19-8-6-4-5-7-9-19/h10-11H,4-9,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCCCHHMZLPHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670490 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B5767786.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5767787.png)
![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5767811.png)



![N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5767843.png)
![4-bromo-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5767847.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5767850.png)

![N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5767870.png)
![1-(4-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767876.png)
![2,5,6-trimethyl-3-[(4-methylbenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5767883.png)